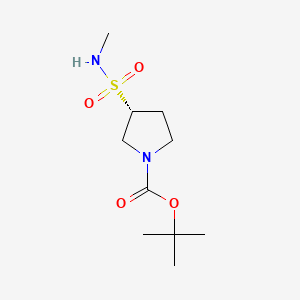
tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a pyrrolidine ring, and a methylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a methylsulfamoylating agent. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methylsulfamoyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese-oxo species, nonafluoro-tert-butyl alcohol (NFTBA) as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), in solvents like ether or THF.
Substitution: Sodium azide, potassium cyanide, in solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Primary alcohols as major products.
Reduction: Corresponding amines or alcohols.
Substitution: Azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group.
Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate: Stereoisomer with different spatial arrangement.
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate: Similar structure but with an ethylsulfamoyl group instead of a methylsulfamoyl group.
Uniqueness
Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methylsulfamoyl group, which imparts distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C10H20N2O4S |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-5-8(7-12)17(14,15)11-4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
CHTGSRPSHZQZFV-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


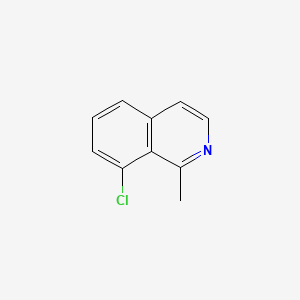
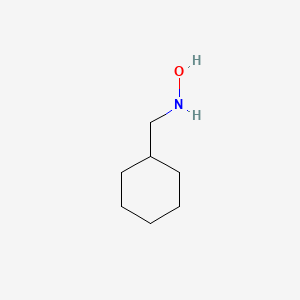
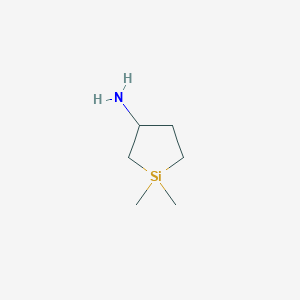
![1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole](/img/structure/B13588356.png)
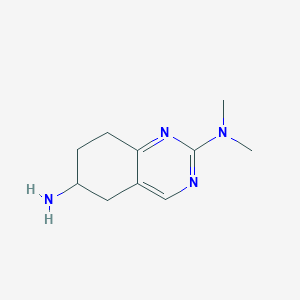

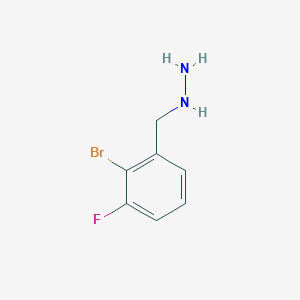
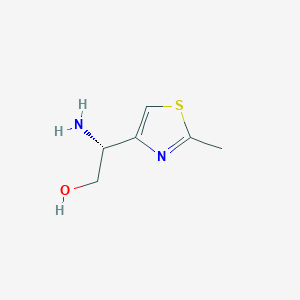
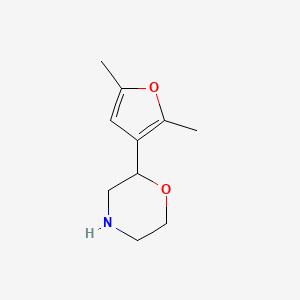

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
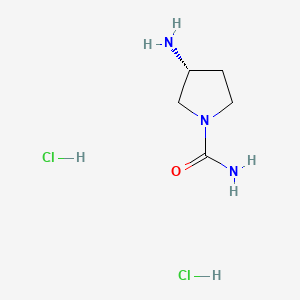
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
